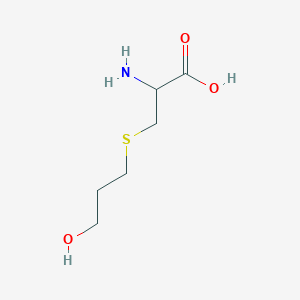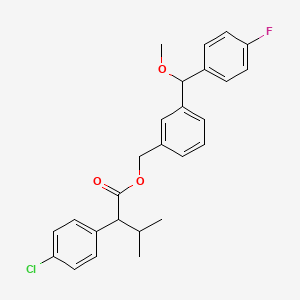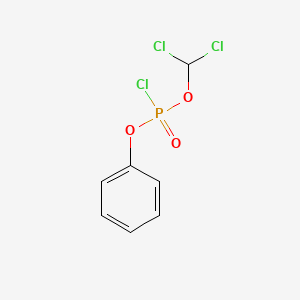
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is a complex organosilicon compound. It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a dioxaborolane moiety. This compound is often used in organic synthesis due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate boronic ester. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions .
化学反応の分析
Types of Reactions
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: The dioxaborolane moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation yields silanols, reduction yields silanes, and substitution reactions yield various substituted silanes .
科学的研究の応用
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for hydroxyl and amino groups in peptide synthesis.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug molecules.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane involves the interaction of its silicon and boron moieties with various molecular targets. The silicon moiety can form stable bonds with carbon, oxygen, and nitrogen atoms, while the boron moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions enable the compound to act as a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
- tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)oxy)silane
- tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)oxy)silane
- tert-Butyldimethyl((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)oxy)silane
Uniqueness
tert-Butyldimethyl((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl)oxy)silane is unique due to its specific combination of silicon and boron moieties, which provides it with distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and various scientific research applications .
特性
分子式 |
C16H33BO3Si |
|---|---|
分子量 |
312.3 g/mol |
IUPAC名 |
tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-enoxy]silane |
InChI |
InChI=1S/C16H33BO3Si/c1-13(11-12-18-21(9,10)14(2,3)4)17-19-15(5,6)16(7,8)20-17/h1,11-12H2,2-10H3 |
InChIキー |
IGIZCTTUZKKHNQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(16-Ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl)propanoic acid](/img/structure/B13404298.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)


![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13404316.png)
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)
![Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate](/img/structure/B13404324.png)


![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
![5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)

